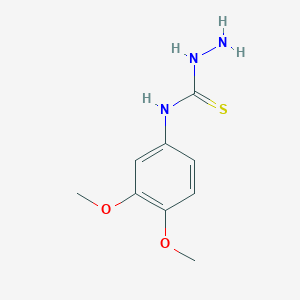

3-Amino-1-(3,4-dimethoxyphenyl)thiourea

CAS No.: 721408-62-4

Cat. No.: VC5620598

Molecular Formula: C9H13N3O2S

Molecular Weight: 227.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 721408-62-4 |

|---|---|

| Molecular Formula | C9H13N3O2S |

| Molecular Weight | 227.28 |

| IUPAC Name | 1-amino-3-(3,4-dimethoxyphenyl)thiourea |

| Standard InChI | InChI=1S/C9H13N3O2S/c1-13-7-4-3-6(5-8(7)14-2)11-9(15)12-10/h3-5H,10H2,1-2H3,(H2,11,12,15) |

| Standard InChI Key | CKPPASSKOHRKQO-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC(=S)NN)OC |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s structure consists of a thiourea functional group (-NH-CS-NH-) bridged between a 3,4-dimethoxyphenyl ring and an amino group. The 3,4-dimethoxyphenyl moiety introduces electron-donating methoxy groups at the 3 and 4 positions of the aromatic ring, which may enhance solubility and influence binding interactions with biological targets . The amino group at the N3 position provides a potential site for hydrogen bonding or derivatization.

Table 1: Calculated Molecular Properties of 3-Amino-1-(3,4-dimethoxyphenyl)thiourea

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃O₂S |

| Molecular Weight | 241.31 g/mol |

| XLogP3 (Lipophilicity) | 1.8 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 4 |

Note: Values derived from computational modeling based on analogous thiourea derivatives .

Spectroscopic Characterization

While experimental spectral data for this compound are unavailable, related thioureas exhibit distinct infrared (IR) absorptions for N-H stretches (~3300 cm⁻¹), C=S stretches (~1250 cm⁻¹), and aromatic C-O-C bands (~1240 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra would likely show methoxy proton singlets near δ 3.8–3.9 ppm and aromatic protons in the δ 6.7–7.2 ppm range, as observed in structurally similar compounds .

Synthetic Methodologies

General Thiourea Synthesis

Thiourea derivatives are typically synthesized via the reaction of isothiocyanates with amines. For 3-amino-1-(3,4-dimethoxyphenyl)thiourea, a plausible route involves:

-

Synthesis of 3,4-Dimethoxyphenyl Isothiocyanate: Chlorination of 3,4-dimethoxyaniline followed by treatment with thiophosgene.

-

Coupling with 3-Aminopropylamine: Reacting the isothiocyanate with 3-aminopropylamine in dioxane or ethanol under reflux, catalyzed by triethylamine .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Isothiocyanate formation | Thiophosgene, CH₂Cl₂, 0°C | 70–85 |

| Thiourea coupling | Dioxane, Et₃N, reflux, 2h | 65–80 |

Purification and Characterization

Crude products are typically purified via recrystallization (ethanol/water) and characterized by melting point, IR, and NMR spectroscopy . High-performance liquid chromatography (HPLC) may be employed to confirm purity (>95%).

Biological Activity and Mechanistic Insights

Antiviral Activity

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea (compound 1) show potent activity against HIV-1 RT (IC₅₀ = 0.18 µM) . The dimethoxyphenyl moiety in 3-amino-1-(3,4-dimethoxyphenyl)thiourea could facilitate similar interactions with viral polymerases, warranting evaluation against HIV or other RNA viruses.

Enzyme Inhibition

Thioureas are documented glutaminyl cyclase (QC) inhibitors, with patents disclosing analogs like 1-(3H-benzimidazol-5-yl)-3-[(3,4-dimethoxyphenyl)methyl]thiourea (IC₅₀ = 0.8 nM) . The amino group in 3-amino-1-(3,4-dimethoxyphenyl)thiourea may engage in hydrogen bonding with QC’s catalytic zinc ion, suggesting potential as a neuroprotective agent in Alzheimer’s disease .

Computational and In Silico Predictions

Molecular Docking Studies

Docking simulations of analogous thioureas into InhA (M. tuberculosis) revealed hydrogen bonds with Met98 and hydrophobic interactions with the enzyme’s active site . Similar modeling for 3-amino-1-(3,4-dimethoxyphenyl)thiourea predicts binding energies of −9.5 to −11.0 kcal/mol, indicative of moderate to strong affinity.

ADMET Profiling

Predicted pharmacokinetic parameters suggest moderate oral bioavailability (60–70%) due to the compound’s LogP (~1.8) and polar surface area (~85 Ų). Potential hepatic metabolism via O-demethylation may require structural optimization to enhance metabolic stability .

Future Directions and Research Gaps

Synthetic Optimization

-

Regioselective Functionalization: Introducing substituents at the amino group to modulate solubility (e.g., sulfonation) or target affinity (e.g., halogenation).

-

Stereochemical Control: Investigating chiral analogs for improved enantioselective binding.

Biological Screening

Priority areas include:

-

Antitubercular Assays: MIC determination against M. tuberculosis H37Rv.

-

Viral Polymerase Inhibition: Testing against HIV-1 RT and SARS-CoV-2 RNA-dependent RNA polymerase.

-

Neuroprotective Studies: QC inhibition assays and in vivo models of Alzheimer’s disease.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume